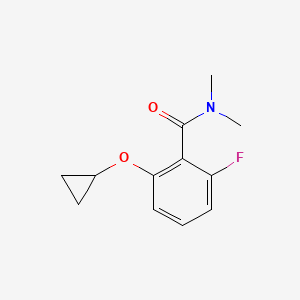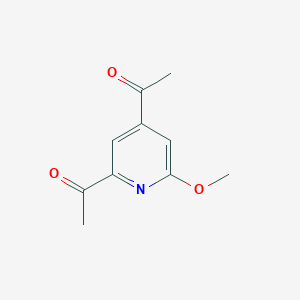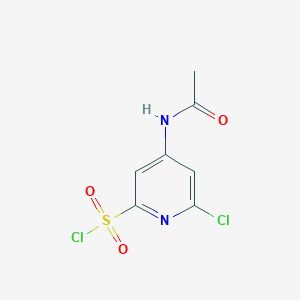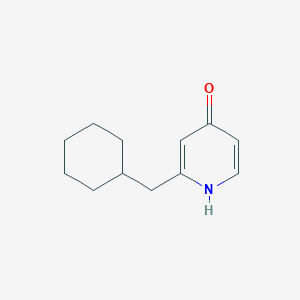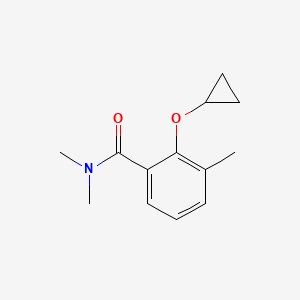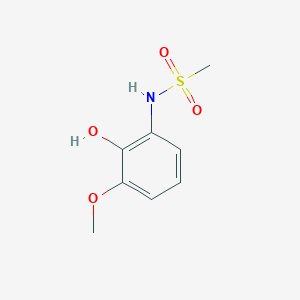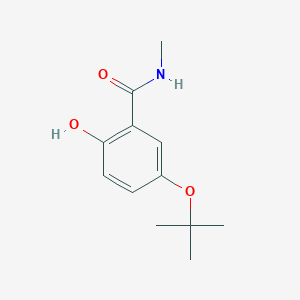
4-((2,2-Difluorocyclopropyl)methyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2,2-Difluorocyclopropyl)methyl)piperazin-2-one is a chemical compound with the molecular formula C8H12F2N2O It features a piperazin-2-one core substituted with a 2,2-difluorocyclopropylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,2-Difluorocyclopropyl)methyl)piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection followed by selective intramolecular cyclization yields the desired piperazin-2-one derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization and deprotection steps, optimized for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-((2,2-Difluorocyclopropyl)methyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazin-2-one core or the difluorocyclopropyl group is substituted by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
4-((2,2-Difluorocyclopropyl)methyl)piperazin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in drug development.
Mecanismo De Acción
The mechanism of action of 4-((2,2-Difluorocyclopropyl)methyl)piperazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-((4-(Cyclopropanecarbonyl)piperazin-1-yl)methyl)benzo[d]isothiazol-3(2H)-one: This compound shares a similar piperazine core but differs in its substituents.
Piperazin-2-ones and Morpholin-2-ones: These compounds have similar core structures but vary in their substituents and functional groups.
Uniqueness
4-((2,2-Difluorocyclopropyl)methyl)piperazin-2-one is unique due to the presence of the 2,2-difluorocyclopropyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications.
Propiedades
Número CAS |
1393541-17-7 |
|---|---|
Fórmula molecular |
C8H12F2N2O |
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
4-[(2,2-difluorocyclopropyl)methyl]piperazin-2-one |
InChI |
InChI=1S/C8H12F2N2O/c9-8(10)3-6(8)4-12-2-1-11-7(13)5-12/h6H,1-5H2,(H,11,13) |
Clave InChI |
ZBCKBHVRBUGCHH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC(=O)N1)CC2CC2(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Chloroimidazo[1,2-A]pyrimidin-2-YL)methanamine](/img/structure/B14846000.png)



